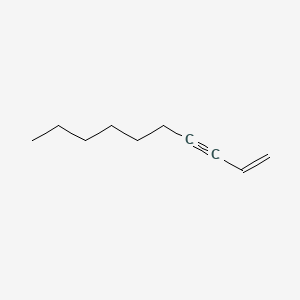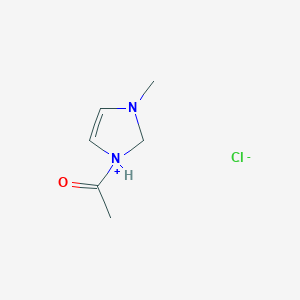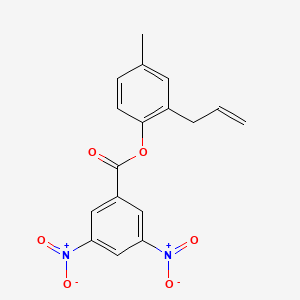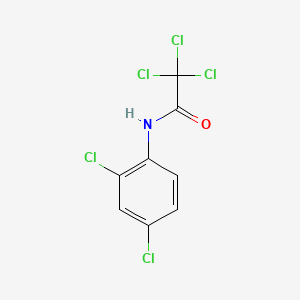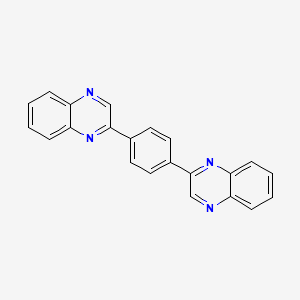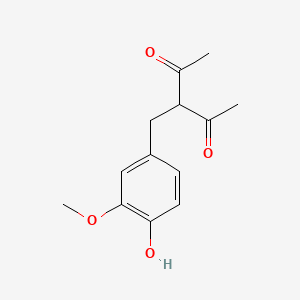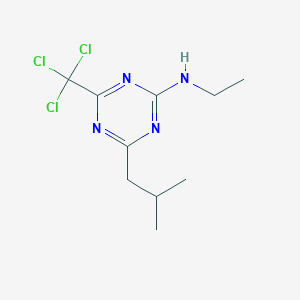
N-ethyl-4-(2-methylpropyl)-6-(trichloromethyl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4-(2-methylpropyl)-6-(trichloromethyl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique substituents, including an ethyl group, a 2-methylpropyl group, and a trichloromethyl group attached to the triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(2-methylpropyl)-6-(trichloromethyl)-1,3,5-triazin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate nitriles and amines under controlled conditions.
Introduction of Substituents: The ethyl, 2-methylpropyl, and trichloromethyl groups are introduced through substitution reactions using suitable reagents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used to carry out the synthesis.
Automation and Control: Advanced automation and control systems are employed to monitor and regulate reaction parameters such as temperature, pressure, and reactant concentrations.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-4-(2-methylpropyl)-6-(trichloromethyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer or altered substituents.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
N-ethyl-4-(2-methylpropyl)-6-(trichloromethyl)-1,3,5-triazin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of N-ethyl-4-(2-methylpropyl)-6-(trichloromethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Interference with Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.
Generation of Reactive Species: The compound may generate reactive species that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
N-ethyl-4-(2-methylpropyl)-6-(trichloromethyl)-1,3,5-triazin-2-amine can be compared with other similar compounds in the triazine family, such as:
N-ethyl-4-(2-methylpropyl)-6-chloro-1,3,5-triazin-2-amine: Similar structure but with a chloro group instead of a trichloromethyl group.
N-ethyl-4-(2-methylpropyl)-6-methyl-1,3,5-triazin-2-amine: Similar structure but with a methyl group instead of a trichloromethyl group.
N-ethyl-4-(2-methylpropyl)-6-ethyl-1,3,5-triazin-2-amine: Similar structure but with an ethyl group instead of a trichloromethyl group.
Propiedades
Número CAS |
24802-90-2 |
|---|---|
Fórmula molecular |
C10H15Cl3N4 |
Peso molecular |
297.6 g/mol |
Nombre IUPAC |
N-ethyl-4-(2-methylpropyl)-6-(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H15Cl3N4/c1-4-14-9-16-7(5-6(2)3)15-8(17-9)10(11,12)13/h6H,4-5H2,1-3H3,(H,14,15,16,17) |
Clave InChI |
BBIPHRRNCYBLPN-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)C(Cl)(Cl)Cl)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


